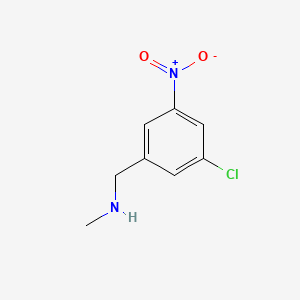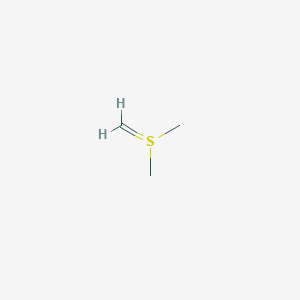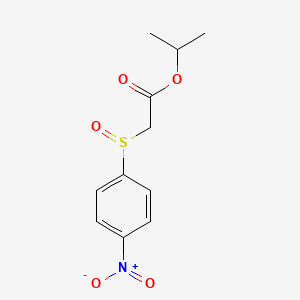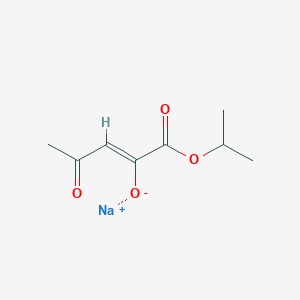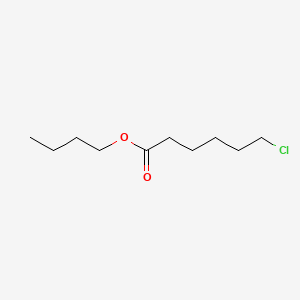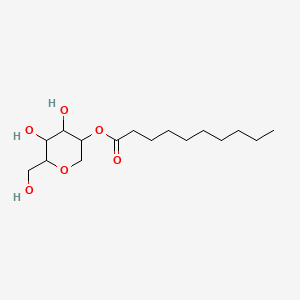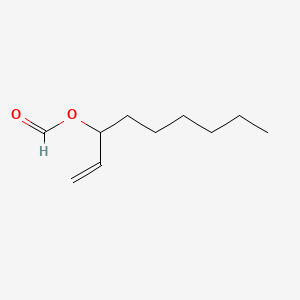
1-Naphthalenol, 2,6-dichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthalenol, 2,6-dichloro- is an organic compound with the molecular formula C10H6Cl2O. It is a derivative of naphthalene, where two chlorine atoms are substituted at the 2nd and 6th positions, and a hydroxyl group is attached to the 1st position. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Naphthalenol, 2,6-dichloro- can be synthesized through several methods. One common approach involves the chlorination of 1-naphthol. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 2nd and 6th positions .
Industrial Production Methods: Industrial production of 1-Naphthalenol, 2,6-dichloro- often involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions: 1-Naphthalenol, 2,6-dichloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of 1-naphthol or dechlorinated naphthalenes.
Substitution: Formation of various substituted naphthalenols depending on the nucleophile used.
科学的研究の応用
1-Naphthalenol, 2,6-dichloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Naphthalenol, 2,6-dichloro- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards enzymes, receptors, and other proteins, influencing its biological activity .
類似化合物との比較
- 1-Naphthalenol, 2,4-dichloro-
- 1-Naphthalenol, 2,3-dichloro-
- 1-Naphthalenol, 2,7-dichloro-
Comparison: 1-Naphthalenol, 2,6-dichloro- is unique due to the specific positioning of the chlorine atoms, which can influence its chemical reactivity and biological activity. Compared to other dichlorinated naphthalenols, the 2,6-dichloro derivative may exhibit different steric and electronic effects, leading to variations in its interactions with other molecules and its overall properties .
特性
CAS番号 |
62857-75-4 |
|---|---|
分子式 |
C10H6Cl2O |
分子量 |
213.06 g/mol |
IUPAC名 |
2,6-dichloronaphthalen-1-ol |
InChI |
InChI=1S/C10H6Cl2O/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5,13H |
InChIキー |
FNKPPRUFIDXTQK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2O)Cl)C=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



